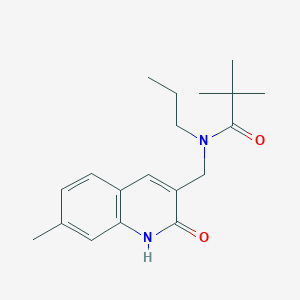![molecular formula C28H25BrN2O4S B7702125 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B7702125.png)
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,4-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as BMS-582949, and it belongs to the class of selective P38α mitogen-activated protein kinase (MAPK) inhibitors.
Mecanismo De Acción
BMS-582949 selectively inhibits the activity of P38α MAPK by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates and the activation of various transcription factors, leading to the inhibition of cellular responses to stress and inflammation. The inhibition of P38α MAPK has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
BMS-582949 has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and other immune cells. BMS-582949 has also been shown to induce apoptosis in cancer cells by inhibiting the activity of P38α MAPK. The compound has been shown to have a good safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BMS-582949 is its high selectivity for P38α MAPK, which reduces the risk of off-target effects. The compound has also been shown to have good oral bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of BMS-582949 is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of BMS-582949. One area of research is the development of more potent and selective P38α MAPK inhibitors that can overcome the limitations of BMS-582949. Another area of research is the investigation of the therapeutic potential of BMS-582949 in various diseases, including cancer, inflammation, and neurodegenerative diseases. The use of BMS-582949 in combination with other drugs or therapies is also an area of interest for future research. Finally, the development of new formulations of BMS-582949 that can improve its solubility and bioavailability is another area of research that can enhance its potential applications.
Conclusion:
In conclusion, BMS-582949 is a chemical compound that has shown promising results in various scientific research applications. The compound has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. BMS-582949 selectively inhibits the activity of P38α MAPK, leading to various biochemical and physiological effects. The compound has advantages and limitations for lab experiments, and there are several future directions for its study and development.
Métodos De Síntesis
The synthesis of BMS-582949 involves a multistep process that starts with the reaction between 4-bromobenzyl chloride and 2,4-dimethylbenzenesulfonamide in the presence of sodium hydride. The resulting product is then reacted with 2-bromoacetophenone in the presence of potassium carbonate to yield the final product BMS-582949. The synthesis method has been optimized to increase the yield of the product and reduce the production of impurities.
Aplicaciones Científicas De Investigación
BMS-582949 has been extensively studied for its potential applications in various fields, including cancer, inflammation, and neurodegenerative diseases. The compound has been shown to inhibit the activity of P38α MAPK, which plays a crucial role in the regulation of cell proliferation, differentiation, and apoptosis. Inhibition of P38α MAPK has been shown to have therapeutic potential in various diseases, including cancer and inflammation.
Propiedades
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(4-phenylmethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25BrN2O4S/c29-24-13-11-22(12-14-24)19-31(36(33,34)27-9-5-2-6-10-27)20-28(32)30-25-15-17-26(18-16-25)35-21-23-7-3-1-4-8-23/h1-18H,19-21H2,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMYBHWWFGYGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN(CC3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-dimethyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702048.png)
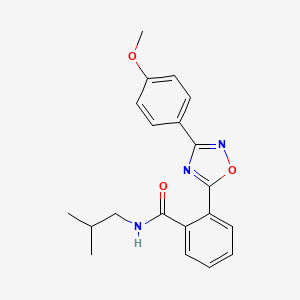
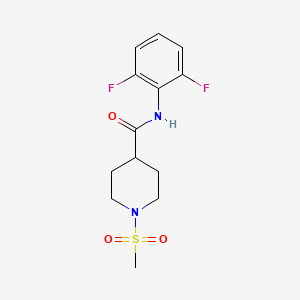
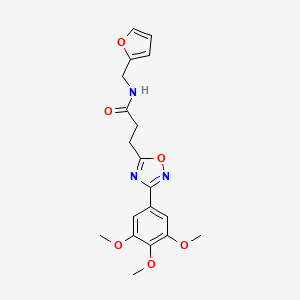
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702078.png)
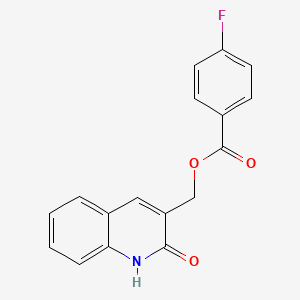
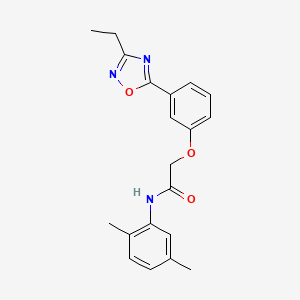
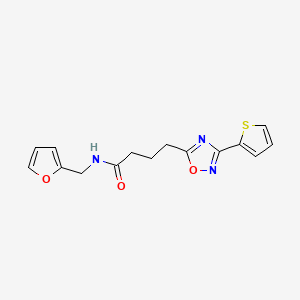
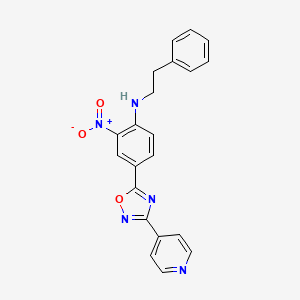
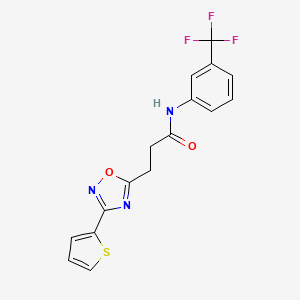
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7702104.png)
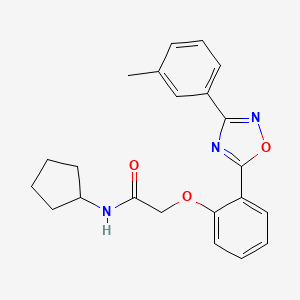
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7702118.png)
